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molecular formula C14H12O3S B8656263 2-[(2-Methoxyphenyl)sulfanyl]benzoic acid CAS No. 57275-17-9

2-[(2-Methoxyphenyl)sulfanyl]benzoic acid

Cat. No. B8656263
M. Wt: 260.31 g/mol
InChI Key: SIIYVMBKPLKCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699917

Procedure details

Stir under reflux for 3 hours a mixture of 70 g (0.5 mole) of o-methoxythiophenol, 120.5 g (0.486 mole) of o-iodobenzoic acid 81.7 g (1.46 mole) of potassium hydroxide, 85 g (1.34 mole) of copper powder and 800 ml of water. Filter the reaction mixture hot and again filter the filtrate through celite. Acidify the filtrate with concentrated hydrochloric acid. Separate the precipitate, wash well with water and dry in vacuo at 70° C. to obtain the title product. (m.p. 198°-200° C.).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
120.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
85 g
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[SH:9].I[C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14].[OH-].[K+]>[Cu].O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
COC1=C(C=CC=C1)S
Name
Quantity
120.5 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
copper
Quantity
85 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture hot
FILTRATION
Type
FILTRATION
Details
again filter the filtrate through celite
CUSTOM
Type
CUSTOM
Details
Separate the precipitate
WASH
Type
WASH
Details
wash well with water
CUSTOM
Type
CUSTOM
Details
dry in vacuo at 70° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)SC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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